methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine and pyrazole moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole: A structurally similar compound with potential biological activities.
2-pyrrolidinone, 1-methyl-: Another related compound with applications in organic synthesis and materials science.
Uniqueness
Methyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its combination of the pyrazole and pyrrolidine rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 1-methyl-4-pyrrolidin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-13-6-7(8-4-3-5-11-8)9(12-13)10(14)15-2/h6,8,11H,3-5H2,1-2H3 |
InChI Key |
WQKSXMFTLBWRSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)C2CCCN2 |
Origin of Product |
United States |
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